4-Hydroxy-2-hexadecenal

Description

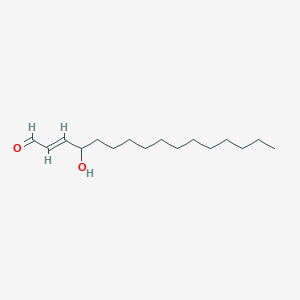

Structure

2D Structure

3D Structure

Properties

CAS No. |

142449-98-7 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(E)-4-hydroxyhexadec-2-enal |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16(18)14-12-15-17/h12,14-16,18H,2-11,13H2,1H3/b14-12+ |

InChI Key |

PWTRJBKEIIIKTI-WYMLVPIESA-N |

SMILES |

CCCCCCCCCCCCC(C=CC=O)O |

Isomeric SMILES |

CCCCCCCCCCCCC(/C=C/C=O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C=CC=O)O |

Synonyms |

(E)-4-hydroxyhexadec-2-enal |

Origin of Product |

United States |

Preclinical Research and Biological Implications of 4 Hydroxy 2 Hexadecenal Analogs

In Vivo Animal Models and Broader Biological Contexts

The biological significance of 4-hydroxy-2-hexadecenal and its analogs is increasingly understood through preclinical research, particularly in the context of metabolic and organ-specific diseases. These reactive lipid aldehydes, products of lipid peroxidation, are implicated in cellular dysfunction and pathology.

Role in Metabolic Disturbances (e.g., Type 2 Diabetes Mellitus development related to lipid aldehydes)

Lipid aldehydes are recognized for their high reactivity and their capacity to interfere with crucial cellular processes, including those related to glucose uptake, insulin (B600854) resistance, and inflammation. squarespace.com While research on this compound itself is specific, the broader class of lipid aldehydes, including its analog 4-hydroxy-2-hexenal (HHE), has been linked to metabolic disturbances that are precursors to Type 2 Diabetes (T2D). squarespace.com T2D is primarily characterized by impaired insulin sensitivity, which can lead to β-cell failure and subsequent insulin deficiency. squarespace.com

The skeletal muscle is a primary site for postprandial glucose uptake, and preventing insulin resistance in this tissue is critical for mitigating the development of T2D. squarespace.com Studies have demonstrated that lipid aldehydes can impair insulin sensitivity. squarespace.comsquarespace.com Specifically, 4-hydroxy-2-hexenal, a by-product of n-3 fatty acid peroxidation, has been shown to induce insulin resistance in skeletal muscle. squarespace.com This connection underscores the potential role of such aldehydes in the pathogenesis of metabolic diseases. researchgate.netscispace.com The accumulation of these reactive compounds can disrupt insulin signaling pathways, a key event in the development of T2D. squarespace.comsquarespace.com

Research into related compounds like 2-hexadecenal (2-HE) further contextualizes these findings. Studies using skeletal muscle cells indicated that high concentrations of 2-HE negatively affected metabolic processes, suggesting a potential role in the development of T2D. squarespace.com These findings highlight a common mechanism among lipid aldehydes where their accumulation contributes to cellular stress and disrupts metabolic homeostasis, thereby linking them to diseases like T2D. squarespace.comsquarespace.com

Association with Organ Pathologies (e.g., Kidney Injury pathogenesis, as explored with 4-hydroxy-2-hexenal)

The aldehyde products of lipid peroxidation, such as 4-hydroxy-2-hexenal (HHE), are implicated in the pathogenesis of organ-specific injuries, particularly in the kidney. nih.gov Oxidative stress is a known feature of chronic kidney disease (CKD), promoting renal injury and inflammation. mdpi.com Lipid aldehydes that arise from the peroxidation of polyunsaturated fatty acids are key mediators in this process. mdpi.comnih.gov

A prospective study evaluating plasma concentrations of HHE and 4-hydroxy-2-nonenal (HNE) in patients with varying stages of CKD revealed a significant accumulation of these aldehydes as kidney function declined. mdpi.comnih.govnih.gov The plasma concentration of HHE was found to increase progressively from early to later stages of CKD, being significantly higher in patients with severe disease compared to non-CKD individuals. mdpi.comnih.gov Specifically, the concentration of HHE was 4.5-fold higher in patients with CKD stage IV-V. mdpi.comnih.govnih.gov Furthermore, the level of HHE covalently bound to plasma proteins was 9.5-fold higher in CKD patients than in controls, indicating extensive modification of proteins by this reactive aldehyde. mdpi.comnih.govnih.gov

Table 1: Plasma Concentration of Lipid Aldehydes in Chronic Kidney Disease (CKD) Patients vs. Non-CKD Subjects

| Compound | Patient Group | Relative Increase in Plasma Concentration | Relative Increase in Protein Adducts |

|---|---|---|---|

| 4-hydroxy-2-hexenal (HHE) | CKD Stage IV-V | 4.5-fold higher | 9.5-fold higher |

| 4-hydroxy-2-nonenal (HNE) | CKD Stage IV-V | 6.2-fold higher | No significant difference |

Data sourced from a study on toxic lipid aldehydes in patients with Chronic Kidney Disease. mdpi.comnih.govnih.gov

Mechanistically, HHE contributes to kidney injury by inducing apoptosis in renal cells. nih.gov In-vitro studies using human proximal tubular epithelial cells (HK-2) demonstrated that HHE treatment led to dose-dependent decreases in cell viability and increases in intracellular reactive oxygen species (ROS). nih.gov This HHE-induced ROS generation triggers redox-sensitive transcription factors like NF-κB through the activation of signaling pathways involving ERK and JNK. nih.gov The activation of this cascade ultimately modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to programmed cell death of the tubular cells. nih.gov This process illustrates a direct pathway by which lipid aldehydes like HHE can contribute to the pathogenesis of kidney injury. nih.gov

Table 2: Mechanistic Effects of 4-hydroxy-2-hexenal (HHE) on Human Renal Cells

| Effect | Signaling Pathway/Proteins Involved | Cellular Outcome |

|---|---|---|

| Increased Reactive Oxygen Species (ROS) | N/A | Oxidative Stress |

| Activation of NF-κB | ERK and JNK pathways | Pro-inflammatory and pro-apoptotic signaling |

| Altered Apoptotic Protein Expression | Increased Bax, Decreased Bcl-2 | Induction of Apoptosis |

Findings based on a study investigating HHE-induced apoptosis in human renal proximal tubular epithelial cells. nih.gov

Advanced Analytical Methodologies for 4 Hydroxy 2 Hexadecenal Research

Chromatographic and Mass Spectrometric Approaches for Detection and Quantification

Chromatographic separation coupled with mass spectrometric detection forms the cornerstone of modern analytical strategies for 4-HHE. These hybrid techniques offer high selectivity and sensitivity, which are essential for distinguishing and measuring low concentrations of this reactive aldehyde and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For reactive and less volatile aldehydes like 4-HHE, chemical derivatization is a critical prerequisite for successful GC-MS analysis. This process converts the analyte into a more volatile and stable derivative suitable for the GC system. nih.govnih.gov

A common strategy, extensively validated for the related aldehyde 4-hydroxy-2-nonenal (4-HNE), involves a two-step derivatization. First, the aldehyde is treated with pentafluorobenzyl-hydroxylamine (PFBHA), followed by silylation to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. nih.gov The resulting derivative exhibits excellent chromatographic properties and can be sensitively detected using negative ion chemical ionization (NICI) mass spectrometry. nih.govnih.gov In this mode, the instrument selectively monitors specific ions representative of the analyte and a deuterated internal standard, allowing for precise and accurate quantification. nih.gov GC-MS has been successfully applied to identify a wide array of chemical compounds, including aldehydes, in various biological extracts, such as those from freshwater macroalgae. iiste.orgkaust.edu.sa

Table 1: GC-MS Methodological Details for Aldehyde Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Required to increase volatility and stability. A common method is using PFBHA followed by silylation. | nih.gov |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) is often preferred for high sensitivity with PFB-derivatives. | nih.govnih.gov |

| Quantification | Based on selected ion monitoring (SIM) of characteristic ions for the analyte and a stable isotope-labeled internal standard (e.g., d11-HNE). | nih.gov |

| Application | Analysis of lipid peroxidation products in biological samples like plasma and in food matrices. | nih.govresearchgate.net |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier analytical tool for measuring 4-HHE in complex biological matrices and for characterizing its adducts with proteins and DNA. nih.govnih.govfrontiersin.org Its high sensitivity and specificity allow for the direct analysis of samples with minimal cleanup, which is crucial when dealing with labile species. escholarship.org

For the analysis of free 4-HHE, derivatization is often employed to enhance ionization efficiency and improve detection limits. nih.govspringernature.com Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form a stable hydrazone derivative that can be readily detected. nih.govresearchgate.netspringernature.com An analytical method for animal feed successfully used DNPH derivatization to simultaneously measure 4-HHE, 4-HNE, and other aldehydes. researchgate.net Another approach uses 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH) as a derivatization agent, which transforms the aldehyde into an ionizable and fluorescent analogue, enabling outstanding limits of detection. nih.gov

A significant application of LC-MS/MS is in "adductomics," the large-scale study of covalent modifications to biomolecules. The technique is instrumental in identifying the specific sites where 4-HHE and other electrophilic aldehydes bind to proteins and DNA. escholarship.orgnih.govnih.gov By analyzing proteolytic digests of proteins or enzymatic hydrolysates of DNA, researchers can pinpoint the exact amino acid residues or nucleobases that have been modified. nih.govnih.gov This information is vital for understanding the molecular mechanisms of aldehyde-induced toxicity and cellular dysfunction.

Table 2: Selected LC-MS/MS Applications for 4-HHE and Related Aldehydes

| Application | Sample Matrix | Derivatization Agent | Key Findings | Reference(s) |

|---|---|---|---|---|

| Quantification | Animal Feed, Oil | 2,4-dinitrophenylhydrazine (DNPH) | Developed for simultaneous measurement of MDA, 4-HNE, 4-HHE, and 2,4-DECA. | researchgate.net |

| Quantification | Cell Lines, Human Plasma | 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) | Achieved a very low limit of detection (1 fmol per sample) for (2E)-hexadecenal. | nih.gov |

| Adduct Analysis | In vitro (Cytochrome c) | None | Identified Michael addition adducts on lysine (B10760008) residues and a stable adduct on Histidine 33. | nih.gov |

| Adduct Analysis | In vitro (Deoxyguanosine) | None | Characterized the formation of cyclic 1,N²-propanodeoxyguanosine adducts. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique that is often coupled with various detectors for the analysis of 4-HHE. sciengine.com When not paired with a mass spectrometer, HPLC systems commonly use ultraviolet (UV) or fluorescence detectors. nih.govajrms.com

A method was developed for the simultaneous analysis of malondialdehyde (MDA), 4-HHE, and 4-HNE in vegetable oils using reversed-phase HPLC (RP-HPLC) with a photodiode array detector (PAD). nih.gov This setup allowed for monitoring at dual wavelengths to optimize detection for the different aldehydes. The method demonstrated good linearity and low limits of detection and quantification for 4-HHE (0.009 and 0.020 μg/mL, respectively). nih.gov For enhanced sensitivity, fluorescence detection can be used following derivatization with a fluorescent tag. ajrms.com Beyond quantification, HPLC is an indispensable tool for the purification of 4-HHE or its adducts from reaction mixtures or biological extracts, enabling further structural characterization by techniques like NMR. nih.govsciengine.com

Biochemical and Cell-Based Assays for Mechanistic Investigations

While chromatographic and spectrometric methods excel at detection and quantification, biochemical and cell-based assays are essential for elucidating the functional consequences of 4-HHE exposure at the cellular level. These techniques provide mechanistic insights into how 4-HHE interacts with cellular components and influences signaling pathways.

Immunoblotting, or Western blotting, is a widely used technique to detect specific proteins in a complex mixture. In the context of 4-HHE research, it serves two primary purposes: detecting proteins that have been covalently modified by the aldehyde and monitoring changes in the expression or activation of key proteins in signaling pathways.

To detect protein adducts, researchers use antibodies that specifically recognize the aldehyde moiety once it is bound to a protein. nih.gov For instance, antibodies raised against 4-HNE-protein conjugates have been used to identify and quantify the extent of protein carbonylation in tissues and cells exposed to oxidative stress. nih.govresearchgate.netscilit.comacrabstracts.org This immunochemical approach provides a visual and semi-quantitative measure of aldehyde-induced protein damage.

Furthermore, immunoblotting is critical for investigating the signaling pathways affected by 4-HHE. In a study on human kidney cells, immunoblotting was used to show that 4-HHE treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis. The same study also used immunoblotting to assess the activation of mitogen-activated protein kinases (MAPKs) and the NF-κB pathway, revealing the upstream signaling events triggered by 4-HHE. nih.gov

| NF-κB, IκB-α | Analysis of inflammatory and stress response pathways | 4-HHE-induced stress signaling | nih.gov |

Flow cytometry is a powerful technology that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam. It is particularly valuable for quantifying cellular processes like apoptosis and the generation of reactive oxygen species (ROS). mdpi.com

To measure apoptosis, cells are typically stained with a combination of Annexin V and a viability dye like propidium (B1200493) iodide (PI). nih.govspandidos-publications.com Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost (late apoptosis or necrosis). By quantifying the number of cells that are positive for Annexin V and/or PI, researchers can accurately determine the percentage of cells in different stages of apoptosis. Studies have effectively used this method to demonstrate that 4-HHE induces apoptosis in a dose-dependent manner. nih.gov

To measure intracellular ROS levels, cells are incubated with fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). nih.govspandidos-publications.com DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF). The intensity of the DCF fluorescence, measured by the flow cytometer, is directly proportional to the amount of ROS within the cells. nih.govspandidos-publications.com This assay has been used to confirm that exposure to 4-HHE leads to a significant increase in intracellular ROS levels, linking the aldehyde to the induction of oxidative stress. nih.gov

Table 4: Flow Cytometry Research Findings

| Parameter Measured | Probe/Stain Used | Cell Type | Finding | Reference |

|---|---|---|---|---|

| Apoptosis | Annexin V / Propidium Iodide | Human Kidney (HK-2) Cells | 4-HHE treatment significantly increased the percentage of apoptotic cells. | nih.gov |

| Reactive Oxygen Species (ROS) | DCFH-DA | Human Kidney (HK-2) Cells | 4-HHE treatment resulted in a dose-dependent increase in intracellular ROS levels. | nih.gov |

| Apoptosis | Annexin V / Propidium Iodide | L-02 Liver Cells | Ethanol exposure increased the apoptotic ratio to ~50% at 24h. | spandidos-publications.com |

| Reactive Oxygen Species (ROS) | DCFH-DA | Melanoma Cells | Daphnoretin treatment dose-dependently increased ROS levels. | spandidos-publications.com |

Development and Application of Chemical Probes for Cellular Target Identification

The identification of specific cellular macromolecules that are targeted by reactive electrophiles like 4-Hydroxy-2-hexadecenal (4-HHE) is crucial for understanding its biological effects. The development and application of advanced analytical methodologies, particularly chemical probes, have become instrumental in elucidating the "adductome" of such lipid peroxidation products. While the development of specific chemical probes for 4-HHE is an evolving area, the strategies are largely adapted from the extensive research on its well-studied analogue, 4-hydroxy-2-nonenal (4-HNE).

Methodologies for identifying cellular targets of reactive aldehydes have advanced significantly. Initial approaches often relied on antibodies that could recognize protein adducts. For instance, specific antibodies directed against 4-HHE Michael adducts have been used to detect and quantify modified proteins in plasma samples from patients with chronic kidney disease through techniques like dot-blot analysis. researchgate.net Similarly, Western blot analysis using 4-HHE-specific antibodies has been employed to identify an increase in protein modifications in retinal tissues exposed to intense light. arvojournals.org

More sophisticated methods leverage the reactivity of the aldehyde itself. A common strategy involves the use of chemical probes equipped with a bioorthogonal handle, such as an alkyne or azide (B81097) group. These probes are introduced into a biological system (cells or lysates), where they form adducts with target proteins. Subsequently, a reporter tag, like biotin (B1667282) or a fluorescent dye, is attached to the probe via a highly specific "click chemistry" reaction. The tagged proteins can then be enriched, typically using streptavidin-coated beads, and identified through mass spectrometry. acs.org

Another powerful technique is solid-phase hydrazide chemistry. This method involves the enrichment of aldehyde-modified peptides from complex biological mixtures. For example, in studies of 4-HNE, peptides with HNE adducts were captured on a solid support via a reversible hydrazide linkage, allowing for the purification and subsequent identification of the specific sites of modification by mass spectrometry. acs.org While not yet explicitly detailed for 4-HHE, this methodology represents a viable and robust platform for future investigations into its specific protein targets.

Comparative proteomic studies have provided significant insights into the differential targeting of proteins by 4-HHE and 4-HNE. In a mouse model of diet-induced obesity, it was found that while both aldehydes showed a similar preference for modifying cysteine residues in adipocyte nuclear proteins, their preference for lysine and histidine modifications varied. nih.gov Interestingly, although a greater number of peptides were modified by 4-HHE, these modifications corresponded to a smaller set of proteins compared to those adducted by 4-HNE. nih.gov

A "bottom-up" proteomics approach combining d0/d4-succinic anhydride (B1165640) labeling with hydrazine-functionalized bead enrichment has been used to identify and quantify site-specific modifications by various oxylipids, including 4-HHE, in rat heart mitochondria. nih.gov This study revealed that 4-HHE conjugates were the most prevalent Michael-type adducts detected, with modifications found on cysteine and histidine residues. nih.gov

Detailed Research Findings

Recent proteomic analyses have begun to build a comprehensive map of the 4-HHE adductome in various biological contexts.

Histone Modifications: Histones have been identified as significant targets of 4-HHE. In a study on adipose tissue from mice with obesity, proteomic analysis identified numerous carbonylation sites on histones. Of the 14 sites identified on core histones, five were found to be exclusively modified by 4-HHE, while others were modified by both 4-HHE and 4-HNE. mdpi.com These modifications were found on critical regulatory sites, including the N-terminal tails of histones H3 and H2B. mdpi.com

Table 1: Histone Sites Modified by this compound (4-HHE)

| Histone | Modification Site | Exclusively Modified by 4-HHE |

|---|---|---|

| H2A | K119 | No |

| H2B | K5 | Yes |

| H2B | K117 | No |

| H3 | K4 | Yes |

| H3 | K9 | Yes |

| H3 | K18 | No |

| H3 | K23 | No |

| H3 | K36 | Yes |

| H3 | K116 | Yes |

| H4 | K31 | No |

| H4 | K78 | No |

| H4 | K92 | No |

This table is based on data from studies on in vivo histone carbonylation. mdpi.com

Nuclear Protein Targets in Adipose Tissue: Proteomic analysis of nuclear proteins from the epididymal white adipose tissue (eWAT) of mice fed a high-fat diet identified 57 distinct proteins modified by 4-HHE at 115 different sites. researchgate.net The modifications were distributed among histidine, lysine, and cysteine residues.

Table 2: Distribution of 4-HHE Adducts on Amino Acid Residues in Adipose Tissue Nuclear Proteins

| Amino Acid | Percentage of Total 4-HHE Modified Sites |

|---|---|

| Histidine (H) | ~45% |

| Lysine (K) | ~35% |

Data derived from site-specific proteomic analysis of 4-HHE Michael adducts. researchgate.net

The identified proteins are involved in a range of molecular functions, with a significant number being involved in binding (particularly to nucleic acids and other proteins) and catalytic activity. researchgate.net

Table 3: Selected Protein Targets of this compound (4-HHE) Identified in Murine Adipose Tissue

| Protein Name | Gene Symbol | Function |

|---|---|---|

| Histone H1.0 | H1f0 | DNA binding, Chromatin organization |

| Histone H2B type 1-C/E/F/G/I | Hist1h2bc | Nucleosome core component |

| Histone H3.3 | H3f3b | Nucleosome core component |

| Histone H4 | Hist1h4a | Nucleosome core component |

| Lamin-B1 | Lmnb1 | Nuclear envelope structure |

| Zinc finger protein 277 | Zfp277 | Transcription regulation |

| ATP synthase subunit alpha, mitochondrial | Atp5a1 | ATP synthesis |

This table presents a selection of proteins identified as targets for 4-HHE modification in the nucleus of adipocytes. researchgate.net

These findings underscore the utility of advanced mass spectrometry-based proteomics in identifying the cellular targets of 4-HHE, even in the absence of fully developed, specific chemical probes. The continued development of such probes, however, will undoubtedly provide a more nuanced and comprehensive understanding of the role of 4-HHE in cellular physiology and pathology.

Metabolic Fate and Detoxification Mechanisms of Reactive Lipid Aldehydes General Context for 4 Hydroxy 2 Hexadecenal

Enzymatic Biotransformation

The primary route for the metabolic detoxification of reactive aldehydes is through enzymatic catalysis, which converts them into more manageable and less toxic substances. Two major enzyme superfamilies, aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs), are central to this process. mdpi.combohrium.com

Aldehyde dehydrogenases (ALDHs) are a group of NAD(P)+-dependent enzymes that play a critical role in cellular protection by catalyzing the irreversible oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.netwikipedia.orgresearchgate.net The human genome contains 19 identified ALDH genes, whose protein products are found in various subcellular locations and tissues, with the highest concentration typically in the liver. wikipedia.orgresearchgate.net

The general mechanism involves the oxidation of an aldehyde to a carboxylic acid, with the oxygen atom being supplied by a water molecule. wikipedia.org This conversion is crucial for detoxifying reactive aldehydes generated during metabolic processes, including lipid peroxidation. mdpi.comresearchgate.net

Research has identified specific ALDH isozymes responsible for metabolizing long-chain fatty aldehydes. ALDH3A2 is known to be a key enzyme in the oxidation of C16 aldehydes, such as hexadecanal (B134135) and trans-2-hexadecenal, which are generated during sphingolipid metabolism. nih.govnih.gov More recently, ALDH3B1 has also been identified as being active toward these C16 aldehydes. nih.govresearchgate.net While ALDH3A2 is involved in sphingolipid metabolism in the endoplasmic reticulum, ALDH3B1 is localized to the plasma membrane, where it likely oxidizes lipid-derived aldehydes generated within the membrane. nih.gov

The catalytic activity of ALDH enzymes is vital; dysfunction or mutations in ALDH genes can lead to the accumulation of toxic aldehydes, contributing to various disease states. researchgate.netfrontiersin.org For example, the well-known alcohol flush reaction is caused by a deficiency in the ALDH2 enzyme, leading to the buildup of acetaldehyde. wikipedia.org

Table 1: Aldehyde Dehydrogenases Involved in Fatty Aldehyde Detoxification

| Enzyme | Substrate(s) | Cellular Location | Function |

|---|---|---|---|

| ALDH3A2 | Hexadecanal, trans-2-hexadecenal | Endoplasmic Reticulum | Oxidation of long-chain fatty aldehydes from sphingolipid metabolism. nih.govnih.gov |

| ALDH3B1 | Hexadecanal, trans-2-hexadecenal | Plasma Membrane | Oxidation of lipid-derived aldehydes generated in the plasma membrane. nih.govresearchgate.net |

| ALDH2 | Acetaldehyde, 4-HNE, Acrolein | Mitochondria | Detoxification of various aldehydes, including those from alcohol metabolism and lipid peroxidation. mdpi.comwikipedia.org |

Besides the prominent role of ALDHs, other enzyme systems contribute to the detoxification of reactive lipid aldehydes.

Aldo-Keto Reductases (AKRs): This superfamily of enzymes catalyzes the reduction of aldehydes and ketones to their corresponding alcohols, which are generally less reactive. mdpi.comfrontiersin.org AKRs have a broad substrate specificity and are a crucial part of the defense against carbonyl compounds generated during lipid peroxidation. frontiersin.orgbohrium.com

Alcohol Dehydrogenases (ADHs): These enzymes can also participate in aldehyde metabolism, often working in the reverse direction of alcohol oxidation. researchgate.netresearchgate.net

N-Acyl Phosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD): Recent studies have shown that NAPE-PLD can hydrolyze N-aldehyde modified-phosphatidylethanolamines (NALPEs), which are formed when reactive aldehydes modify the headgroup of phosphatidylethanolamine (B1630911) lipids. biorxiv.org This suggests NAPE-PLD may be an important degradative enzyme for these modified lipids in vivo. biorxiv.org

Conjugation Reactions (e.g., Glutathione (B108866) Conjugation)

A second major pathway for detoxifying reactive lipid aldehydes is through conjugation with endogenous nucleophiles, most notably glutathione (GSH). mdpi.com This process effectively neutralizes the electrophilic nature of α,β-unsaturated aldehydes like 4-hydroxyalkenals. nih.govacs.org

The conjugation of GSH with aldehydes such as 4-hydroxy-2-nonenal (4-HNE) is a primary detoxification mechanism, often catalyzed by glutathione S-transferases (GSTs). hmdb.caresearchgate.net The reaction typically proceeds via a Michael addition, where the sulfhydryl group of GSH attacks the electrophilic β-carbon of the unsaturated aldehyde. acs.org

Studies focusing on (2E)-hexadecenal (2EHD), a long-chain α,β-unsaturated fatty aldehyde structurally related to 4-hydroxy-2-hexadecenal, have provided direct evidence for this pathway. In vitro experiments and studies using HepG2 cell lysates have shown that 2EHD forms two distinct glutathione conjugates. nih.gov The inhibition of oxidative degradation pathways for 2EHD resulted in increased levels of these GSH conjugates, highlighting the importance of this detoxification route. nih.gov The resulting GSH-aldehyde adducts are more water-soluble and can be more readily excreted from the cell and the body, often after further metabolism to mercapturic acids. researchgate.netnih.gov

Table 2: Identified In Vitro Reaction Products of (2E)-Hexadecenal

| Reactant | Product Type | Specific Adducts Identified |

|---|---|---|

| Glutathione (GSH) | GSH Conjugates | Two distinct GSH conjugates were identified in cell-free assays and HepG2 cell lysates. nih.gov |

| Amino Acids | Amino Acid Adducts | Seven different L-amino acid adducts were identified in cell-free assays, with the L-histidine adduct being the most prominent. nih.gov |

Future Research Directions and Translational Perspectives for 4 Hydroxy 2 Hexadecenal

Elucidation of Unique Biological Functions and Specific Targets of 4-Hydroxy-2-hexadecenal

A critical area of future investigation is the identification of the unique biological roles of this compound that distinguish it from other 4-hydroxyalkenals. Research has shown that aldehydes derived from n-3 and n-6 PUFAs can have different, and sometimes opposing, effects on cellular processes. For instance, studies comparing 4-HNE and the shorter-chain n-3 derived aldehyde, 4-hydroxy-2-hexenal (4-HHE), have revealed differences in their reactivity towards protein adduct formation, which may underlie distinct biological outcomes. nih.gov

Future research should focus on identifying the specific protein targets of this compound. The high reactivity of the aldehyde and α,β-unsaturated carbonyl groups suggests that it readily forms covalent adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008). nih.gov Advanced proteomic techniques, which have been successfully employed to identify HNE-protein adducts, could be adapted for this purpose. nih.gov

Table 1: Proposed Proteomic Strategies to Identify this compound Protein Targets

| Technique | Description | Potential Insights |

| Immunoblotting with specific antibodies | Development of monoclonal antibodies that specifically recognize this compound-protein adducts. | Identification and quantification of adducted proteins in cells and tissues under various physiological and pathological conditions. |

| Click Chemistry-based approaches | Synthesis of this compound analogues with bioorthogonal tags (e.g., alkynes or azides) for subsequent labeling and enrichment of adducted proteins. acs.org | Unbiased and comprehensive identification of the "HHD-adductome" and the specific sites of modification. |

| Tandem Mass Spectrometry (MS/MS) | Analysis of enriched adducted proteins to identify the specific proteins and the precise amino acid residues modified by this compound. nih.gov | Detailed molecular understanding of how this compound modifies protein structure and function. |

Furthermore, integrated "omics" approaches will be invaluable. Transcriptomic and metabolomic analyses of cells or tissues treated with this compound can reveal alterations in gene expression and metabolic pathways, providing clues to its biological functions. nih.govresearchgate.netresearchgate.netmaastrichtuniversity.nl Correlating these changes with the identified protein targets will offer a systems-level understanding of its signaling roles.

Further Characterization of Metabolic Pathways and Regulatory Mechanisms for this compound

The cellular concentration and biological activity of reactive aldehydes are tightly controlled by metabolic detoxification. For 4-HNE, the major metabolic pathways involve oxidation to a carboxylic acid by aldehyde dehydrogenases (ALDHs), reduction to an alcohol by aldo-keto reductases (AKRs) or alcohol dehydrogenases (ADHs), and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GSTs). mdpi.comwikipedia.org It is highly probable that similar enzymatic pathways are involved in the metabolism of this compound.

Future research should aim to identify the specific enzyme isoforms responsible for the metabolism of this compound. Given its longer carbon chain compared to 4-HHE, there may be differences in substrate specificity and enzyme kinetics.

Table 2: Potential Enzymes Involved in this compound Metabolism

| Enzyme Family | Metabolic Reaction | Potential Research Questions |

| Aldehyde Dehydrogenases (ALDHs) | Oxidation of the aldehyde group to a carboxylic acid. | Which specific ALDH isoforms (e.g., ALDH2, ALDH3A1) are most efficient at metabolizing this compound? |

| Aldo-Keto Reductases (AKRs) / Alcohol Dehydrogenases (ADHs) | Reduction of the aldehyde group to an alcohol. | What is the relative contribution of AKRs versus ADHs in the reductive metabolism of this compound? |

| Glutathione S-Transferases (GSTs) | Conjugation with glutathione. | Which GST isozymes exhibit the highest catalytic efficiency for the detoxification of this compound? |

Understanding the regulation of these metabolic pathways is also crucial. This includes investigating how the expression and activity of these enzymes are modulated in response to cellular stress and the presence of this compound itself. Elucidating these mechanisms could provide opportunities for therapeutic intervention to modulate the levels of this bioactive aldehyde.

Exploration of Novel Applications in Materials Science and Biotechnology

The reactive nature of this compound, which underlies its biological activity, can also be harnessed for applications in materials science and biotechnology. The aldehyde and the Michael acceptor functionalities are versatile chemical handles for polymer synthesis and surface modification.

In materials science, this compound could be explored as a bio-based monomer for the synthesis of functional polymers. The aldehyde group can participate in condensation reactions to form various polymer backbones. britannica.com For instance, it could be used in the synthesis of polyesters or polyurethanes. mdpi.combohrium.com The presence of the long aliphatic chain would impart hydrophobicity and flexibility to the resulting polymers, while the hydroxyl group could serve as a site for further functionalization. The reactive double bond might also be utilized for cross-linking or post-polymerization modification. ndsuresearchfoundation.org

Table 3: Potential Applications of this compound in Materials Science and Biotechnology

| Field | Potential Application | Rationale |

| Materials Science | Synthesis of novel bio-based polymers (e.g., polyesters, polyurethanes). mdpi.combohrium.com | The reactive aldehyde and hydroxyl groups can serve as building blocks for polymerization, and the long alkyl chain can confer desirable material properties. |

| Development of self-healing materials. | The reversible nature of some aldehyde-based cross-links (e.g., imines) could be exploited to create materials with dynamic properties. acs.org | |

| Biotechnology | Bioconjugation and surface modification. | The aldehyde group can be used to covalently attach biomolecules (e.g., proteins, peptides) to surfaces or other materials for applications in biosensors or drug delivery. |

| Development of biocompatible hydrogels. | The reactivity of the aldehyde allows for the formation of cross-linked networks with biocompatible polymers, creating hydrogels for tissue engineering or controlled release applications. acs.org |

In biotechnology, the ability of this compound to react with proteins could be utilized for bioconjugation. For example, it could be used to immobilize enzymes on solid supports or to cross-link proteins to form hydrogels. Its lipid-derived nature may also be advantageous in applications involving lipid bilayers and membrane-mimetic systems. mdpi.com The development of this compound-based platforms for these applications represents a promising, albeit currently unexplored, avenue of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-2-hexadecenal, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves oxidation or reduction of precursor aldehydes or ketones. For example, selective oxidation of hexadecenol derivatives using catalysts like TEMPO/NaOCl can yield this compound. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically optimized. Gas chromatography (GC) or HPLC-MS should validate purity, while NMR (¹H/¹³C) confirms structural integrity .

Q. How can researchers quantify this compound in biological matrices, and what analytical challenges arise?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., this compound-d3) to account for matrix effects. Challenges include low endogenous concentrations and instability due to its α,β-unsaturated aldehyde group. Derivatization with pentafluorophenyl hydrazine (PFPH) improves detection sensitivity. Validate protocols using spiked samples and recovery experiments .

Q. What role does this compound play in lipid peroxidation pathways, and how is this studied experimentally?

- Methodological Answer : It is a secondary product of ω-6 fatty acid peroxidation. To study its formation, induce oxidative stress in cell cultures (e.g., via H₂O₂ or Fe²⁺/ascorbate), then monitor using thiobarbituric acid-reactive substances (TBARS) assays combined with LC-MS. Control experiments with antioxidants (e.g., vitamin E) confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s bioactivity in different cell types?

- Methodological Answer : Conduct dose-response and time-course studies across multiple cell lines (e.g., HepG2, HEK293) to assess cell-specific toxicity thresholds. Use RNA-seq or proteomics to identify differential expression of detoxification enzymes (e.g., ALDHs or glutathione transferases). Cross-validate results with knockout models or siRNA silencing .

Q. What experimental designs are suitable for elucidating the compound’s interaction with cellular membranes?

- Methodological Answer : Employ fluorescence anisotropy with DPH-labeled membranes to measure membrane fluidity changes. Molecular dynamics (MD) simulations can model aldehyde insertion into lipid bilayers. Complement with surface plasmon resonance (SPR) to quantify binding kinetics to membrane receptors like TLR4 .

Q. How do stereochemical variations in this compound influence its reactivity and biological effects?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and compare their reactivity in nucleophilic addition reactions. Use circular dichroism (CD) and X-ray crystallography to resolve stereochemistry. Test enantiomer-specific effects in cytotoxicity assays and enzyme inhibition studies .

Q. What strategies address the compound’s instability in long-term biochemical assays?

- Methodological Answer : Stabilize via cold-chain storage (−80°C under nitrogen) and addition of radical scavengers (e.g., BHT). Use microfluidic systems for real-time analysis to minimize degradation. Validate stability using accelerated aging studies and Arrhenius modeling .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting reports on this compound’s genotoxicity?

- Methodological Answer : Perform comet assays and γH2AX staining to assess DNA damage across studies. Control for variables like cell confluency, serum concentration, and batch-to-batch reagent variability. Publish raw data (e.g., via FigShare) and standardize protocols using guidelines like ARRIVE .

Q. Why do in vitro and in vivo models show divergent metabolic fates of this compound?

- Methodological Answer : In vivo models involve hepatic first-pass metabolism and renal excretion, absent in vitro. Use tracer studies (¹⁴C-labeled compound) to track metabolites in rodents. Compare with in vitro hepatocyte models supplemented with S9 fractions. Integrate PBPK modeling to bridge discrepancies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.